molecular formula C23H30N4O3S B2986516 N-(2,4-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946269-85-8

N-(2,4-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2986516
CAS RN: 946269-85-8
M. Wt: 442.58
InChI Key: UGPXAHQBWHAZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H30N4O3S and its molecular weight is 442.58. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Activity

Pyridine derivatives, with structural features that might be similar to the compound of interest, have been synthesized and tested for their insecticidal activities. For example, specific pyridine derivatives have shown significant insecticidal activity against the cowpea aphid, indicating potential applications in agricultural pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Antifungal Agents

Morpholino acetamide derivatives have been identified as promising antifungal agents, with activities against Candida and Aspergillus species. These compounds demonstrate the potential of such structures in developing new antifungal medications, highlighting their relevance in medical research focused on infectious diseases (Bardiot et al., 2015).

Anti-Inflammatory and Analgesic Agents

Research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has explored their anti-inflammatory and analgesic properties. Such studies suggest that derivatives of complex heterocyclic compounds could be beneficial in developing new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Pyrimidine-triazole derivatives, synthesized through multi-step processes involving morpholino compounds, have been investigated for their antimicrobial activity. These studies underscore the role of such compounds in the development of new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Majithiya & Bheshdadia, 2022).

Structural Studies

Investigations into the structural aspects of amide-containing isoquinoline derivatives have provided insights into their interaction with different acids, leading to various physical states such as gels and crystalline solids. These findings have implications for the development of novel materials with specific physical properties (Karmakar, Sarma, & Baruah, 2007).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c1-16-6-7-19(17(2)14-16)24-21(28)15-31-22-18-4-3-5-20(18)27(23(29)25-22)9-8-26-10-12-30-13-11-26/h6-7,14H,3-5,8-13,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPXAHQBWHAZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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